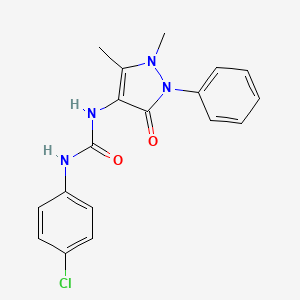![molecular formula C16H21N3O B6040503 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide](/img/structure/B6040503.png)
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide (DMPT) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPT is a synthetic analog of the natural compound, 1-methyl-4-phenylpyridinium (MPP+), which is known to induce Parkinson's disease-like symptoms in humans. DMPT has been found to have several beneficial effects on animals and plants, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide is not fully understood, but it is thought to act as a methyl donor and activate the methionine cycle. This results in an increase in the production of S-adenosylmethionine (SAM), which is involved in various biological processes such as DNA methylation and neurotransmitter synthesis. N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has also been shown to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the breakdown of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has been found to have several biochemical and physiological effects on animals and plants. In livestock, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has been shown to increase the growth rate and feed intake, as well as improve the quality of meat and milk. In fish and shrimp, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has been found to improve the survival rate and growth, as well as enhance the immune system. In plants, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has been shown to increase the yield and quality of crops, as well as improve their resistance to environmental stressors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has several advantages for use in lab experiments, including its low cost, ease of synthesis, and wide range of potential applications. However, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide also has some limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide. These include further studies on its mechanism of action and potential side effects, as well as its applications in the treatment of neurodegenerative diseases. Other potential directions include its use as a feed additive in livestock and aquaculture, as well as its potential applications in plant growth and stress tolerance. Overall, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide is a promising compound with a wide range of potential applications in various fields of research.
Métodos De Síntesis
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide can be synthesized by reacting 4-chloro-3,5-xylenol with 1,5-dimethylpyrazole in the presence of a base such as potassium carbonate. The resulting product is then treated with trimethylamine to yield N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide. The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide is relatively simple and can be carried out on a large scale, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has been extensively studied for its potential applications in various fields, including agriculture, aquaculture, and medicine. In agriculture, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has been found to increase the growth rate and feed intake of livestock, making it a promising feed additive. In aquaculture, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has been shown to improve the survival rate and growth of fish and shrimp, making it a potential alternative to antibiotics. In medicine, N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Propiedades
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-N,3,4-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-6-7-14(8-12(11)2)16(20)18(4)10-15-9-17-19(5)13(15)3/h6-9H,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPNOXSOIHPGEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)CC2=C(N(N=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chloro-3-methylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6040441.png)


![N-[1-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B6040470.png)
![5-{1-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6040472.png)

![1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-[2-(1H-pyrazol-1-yl)ethyl]piperidine](/img/structure/B6040477.png)
![N,N'-[(5-tert-butyl-2-hydroxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B6040481.png)
![5-{3-[4-(2-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-5-(2-naphthylmethyl)-2-pyrrolidinone](/img/structure/B6040483.png)
![N-benzyl-2-{[3-(trifluoromethyl)phenyl]amino}nicotinamide](/img/structure/B6040488.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-isopropyl-N-(2-methoxyethyl)acetamide](/img/structure/B6040493.png)
![3-[2-(3-methoxyphenyl)ethyl]-1-(1,3-thiazol-2-ylmethyl)piperidine](/img/structure/B6040497.png)